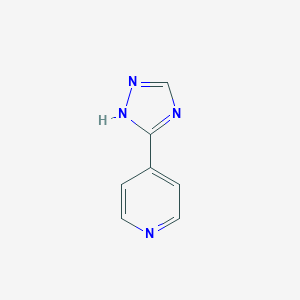

4-(4H-1,2,4-Triazol-3-yl)pyridine

描述

Significance of 1,2,4-Triazole-Pyridine Hybrid Scaffolds in Contemporary Chemical Research

The fusion of 1,2,4-triazole (B32235) and pyridine (B92270) moieties within a single molecular framework has garnered considerable attention from the scientific community. tandfonline.comnih.govtandfonline.com This interest stems from the well-established and diverse biological activities associated with each individual heterocycle. The 1,2,4-triazole ring is a known pharmacophore, a key structural component in a variety of clinically used drugs, exhibiting a wide array of pharmacological effects. tandfonline.comnih.gov These include antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties. tandfonline.comnih.govtandfonline.comresearchgate.netbiointerfaceresearch.com The triazole nucleus, with its dipole character and hydrogen bonding capability, can interact with biological receptors with high affinity. nih.gov

The combination of these two potent heterocyclic systems into a hybrid scaffold, such as in 4-(4H-1,2,4-Triazol-3-yl)pyridine, creates molecules with potentially enhanced or novel biological activities. researchgate.net This molecular hybridization approach is a strategic endeavor in drug discovery, aiming to develop new therapeutic agents with improved efficacy and selectivity. nih.gov Beyond pharmaceuticals, these hybrid scaffolds are also valuable in material science. The nitrogen atoms in both the triazole and pyridine rings can act as excellent ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. chemimpex.comresearchgate.net

Overview of Principal Research Trajectories for this compound and its Derivatives

The research surrounding this compound and its derivatives is multifaceted, with several key areas of investigation:

Synthesis and Structural Analysis: A significant portion of research is dedicated to developing efficient and versatile synthetic routes to this compound and its substituted analogs. researchgate.netresearchgate.netorganic-chemistry.org Various synthetic methodologies are explored, including conventional heating, microwave irradiation, and solid-supported synthesis, to optimize reaction conditions and yields. researchgate.netorganic-chemistry.org Concurrently, detailed structural characterization using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry is crucial to confirm the molecular structure and understand the spatial arrangement of the atoms. researchgate.netresearchgate.net

Coordination Chemistry: The ability of the triazole and pyridine nitrogen atoms to coordinate with metal ions is a major research focus. chemimpex.comresearchgate.net Scientists are exploring the synthesis and characterization of coordination polymers and discrete metal complexes involving this compound as a ligand. researchgate.net These studies aim to create novel materials with potential applications in catalysis, gas storage, and sensing.

Biological and Pharmacological Activities: A primary driver of research into derivatives of this compound is the pursuit of new therapeutic agents. researchgate.netnih.govnih.gov Extensive screening for a wide range of biological activities is conducted, with a particular emphasis on:

Anticancer Activity: Many studies investigate the potential of these compounds to inhibit the growth of various cancer cell lines. tandfonline.comelifesciences.org

Antimicrobial Activity: The search for new antibiotics and antifungal agents is a critical area, and these derivatives are frequently evaluated for their efficacy against pathogenic microorganisms. researchgate.netbiointerfaceresearch.comnih.gov

Antitubercular Activity: Given the rise of drug-resistant tuberculosis, there is a keen interest in identifying novel compounds that can effectively inhibit the growth of Mycobacterium tuberculosis. nih.gov

Other Pharmacological Effects: Research also extends to other potential therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant activities. tandfonline.comtandfonline.com

Material Science Applications: Beyond their biological relevance, derivatives of this compound are being investigated for their potential in material science. chemimpex.commdpi.com This includes their use in the development of:

Luminescent Materials: The photophysical properties of some derivatives and their metal complexes are being studied for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). mdpi.commdpi.com

Corrosion Inhibitors: The ability of these compounds to form protective layers on metal surfaces is being explored for preventing corrosion. sigmaaldrich.com

The following table provides a summary of the key research areas and their significance:

| Research Area | Significance |

| Synthesis and Structural Analysis | Foundation for all other research, enabling the creation and confirmation of novel compounds. researchgate.netresearchgate.netresearchgate.netorganic-chemistry.org |

| Coordination Chemistry | Development of new materials with applications in catalysis, gas storage, and sensing. chemimpex.comresearchgate.net |

| Biological and Pharmacological Activities | Discovery of new therapeutic agents for cancer, infectious diseases, and other conditions. tandfonline.comnih.govtandfonline.comresearchgate.netbiointerfaceresearch.comnih.govnih.govelifesciences.orgnih.gov |

| Material Science Applications | Creation of advanced materials with applications in optoelectronics and corrosion prevention. chemimpex.commdpi.commdpi.comsigmaaldrich.com |

Structure

2D Structure

属性

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJDWYWNACFAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163870 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14803-99-7 | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-(4-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4H-1,2,4-triazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 4h 1,2,4 Triazol 3 Yl Pyridine Derivatives

Established Preparative Routes for the 1,2,4-Triazole (B32235) Ring Formation

The formation of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound and its analogues. Several classical and modern methods have been developed for this purpose.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Nitrile Compounds

A prominent method for the synthesis of 1,2,4-triazole rings involves the cyclization of hydrazine derivatives with nitrile compounds. A facile method for preparing 3,5-di-(4-pyridyl)-1H-1,2,4-triazole, a compound structurally related to the target molecule, starts from isonicotinic acid and hydrazine. In this procedure, isonicotinic acid and an 80% hydrazine solution are heated in a Teflon-lined reactor. The reaction of isonicotinonitrile with an excess amount of hydrazine in ethylene (B1197577) glycol at 130°C has also been reported to produce 4-amino-3,5-di-(4-pyridyl)-4H-1,2,4-triazole. mdpi.com

Another relevant synthesis involves the reaction of 2-cyanopyridine (B140075) with N-phenylthiosemicarbazide, which affords 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This reaction highlights the utility of nitrile precursors in constructing the pyridyl-triazole system.

Pellizzari Reaction Approaches for 1,2,4-Triazole Derivatives

The Pellizzari reaction, discovered by Guido Pellizzari in 1911, is a classic method for the formation of 1,2,4-triazoles through the condensation of an amide and a hydrazide. wikipedia.org The reaction typically requires high temperatures and long reaction times, and the yields can be low. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org

The mechanism of the Pellizzari reaction begins with the nucleophilic attack of the nitrogen from the hydrazide on the carbonyl carbon of the amide. wikipedia.org Subsequent intramolecular cyclization and dehydration steps lead to the formation of the 1,2,4-triazole ring. wikipedia.org While a versatile method, a key limitation is that if the acyl groups of the amide and the acylhydrazine are different, a mixture of triazoles may be formed.

Strategies for Pyridine (B92270) Ring Introduction and Intermolecular Coupling

Modern synthetic strategies often employ powerful cross-coupling reactions to introduce the pyridine ring onto a pre-existing triazole or to construct the pyridyl-triazole system through intermolecular bond formation.

Suzuki and Heck Coupling Methodologies for Pyridine Ring Attachment

The Suzuki cross-coupling reaction is a highly effective method for forming carbon-carbon bonds and has been utilized in the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. mdpi.comnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. mdpi.comnih.govorganic-chemistry.org For the synthesis of pyridyl-triazoles, a strategy could involve the coupling of a halogenated triazole with a pyridineboronic acid or a halogenated pyridine with a triazole-boronic acid. A general procedure for a conventional Suzuki cross-coupling reaction is outlined in the table below. mdpi.com

| Reactants | Catalyst & Reagents | Conditions |

| 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, Arylboronic acid | Pd(PPh₃)₄, NBu₄Br, K₂CO₃ | Toluene/H₂O/EtOH, 130 °C, 4-12 h |

| Table 1: General Conditions for Suzuki Cross-Coupling Reaction mdpi.com |

The Heck reaction, another palladium-catalyzed cross-coupling method, facilitates the reaction of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgchim.it This reaction could be envisioned for the synthesis of pyridyl-triazoles by coupling a halogenated pyridine with a vinyl-substituted triazole, or vice versa. The Heck reaction is known for its high trans selectivity. organic-chemistry.org

Regioselective Derivatization and Functionalization of the Core Structure

Once the 4-(4H-1,2,4-triazol-3-yl)pyridine core is assembled, further derivatization can be achieved to modify its properties. A key intermediate for such functionalization is the corresponding 3-thione derivative.

Synthesis of Thiol and Thioacetic Acid Derivatives from 1,2,4-Triazole-3-thione

A rapid, solid-supported synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has been developed. researchgate.net This method involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by treatment with hydrazine hydrate (B1144303). researchgate.net The resulting triazole-3-thiol can exist in tautomeric equilibrium with its thione form. mdpi.com

The thiol group is a versatile handle for further functionalization. For instance, it can be alkylated to introduce various side chains. A key derivatization is the synthesis of thioacetic acid derivatives. This is typically achieved by reacting the 1,2,4-triazole-3-thione with an α-haloacetic acid or its ester, followed by hydrolysis if necessary. For example, the reaction of a 1,2,4-triazole-3-thiol with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate in acetone (B3395972) yields the corresponding ethyl 2-(triazol-3-ylthio)acetate. nih.gov Subsequent treatment of this ester with hydrazine hydrate can then furnish the corresponding acetohydrazide, which can be a precursor for further derivatization. nih.gov

| Starting Material | Reagents | Product |

| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Various arylaldehydes | Schiff base derivatives |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate, K₂CO₃ | Ethyl 2-(4-methyl-4H-1,2,4-triazol-3-ylthio)acetate |

| Ethyl 2-(triazol-3-ylthio)acetate derivative | Hydrazine hydrate | 2-(Triazol-3-ylthio)acetohydrazide derivative |

| Table 2: Derivatization Reactions of 1,2,4-Triazole-3-thiones researchgate.netnih.gov |

Formation of Schiff Base Hybrids via Condensation Reactions

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of primary amines with carbonyl compounds. nih.govdergipark.org.tr This reaction is a versatile method for creating hybrid molecules that incorporate the this compound moiety.

The synthesis of Schiff bases from aminotriazoles and various aromatic aldehydes has been reported to proceed efficiently. nih.gov For instance, novel derivatives of 1,2,4-triazole pyridine have been coupled with Schiff bases by reacting 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine with different aromatic aldehydes. researchgate.net The purity of these hybrid derivatives is typically verified using techniques like thin-layer chromatography and melting point determination. researchgate.net

A facile and efficient method for synthesizing Schiff bases involves the ultrasound-assisted condensation of 3-amino- and 4-amino-1,2,4-triazoles with a variety of aromatic aldehydes. nih.gov This sonochemical approach offers excellent yields in a significantly reduced reaction time (3–5 minutes) compared to conventional refluxing methods which can take several hours. nih.gov The resulting Schiff bases are characterized by IR, ¹H NMR, and Mass spectrometry. nih.gov

The stability of the resulting Schiff base can be influenced by the nature of the aldehyde used. Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. nih.govdergipark.org.tr The reaction conditions, such as the polarity of the solvent, can also affect the product yield and the equilibrium between the Schiff base and its hemiaminal intermediate. mdpi.com For example, in the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes, a higher yield of the hemiaminal was observed in apolar aprotic solvents, while polar solvents favored the formation of the Schiff base. mdpi.com

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of a Representative Schiff Base

| Method | Reactants | Solvent | Reaction Time | Yield |

| Conventional | 3-amino-1,2,4-triazole, Salicylaldehyde | Methanol (B129727) | ~5 hours (reflux) | 61% |

| Ultrasound | 3-amino-1,2,4-triazole, Salicylaldehyde | Methanol | ~5 minutes | 96% |

Data compiled from a representative example. nih.gov

Preparation of Bis-1,2,4-Triazole Scaffolds

Bis-1,2,4-triazole scaffolds, which contain two 1,2,4-triazole rings, are another important class of derivatives. The synthesis of these compounds often starts from readily available materials like pyridine dicarboxylic acids. nih.gov

A common synthetic route involves the conversion of a pyridine-dicarboxylic acid to its corresponding dihydrazide. nih.gov This intermediate is then reacted with isothiocyanates to form thiosemicarbazides, which are subsequently cyclized in a basic medium to yield the bis-1,2,4-triazole-3-thiol derivatives. nih.gov For example, novel thiosemicarbazide (B42300) and bis-1,2,4-triazole-3-thiol derivatives have been synthesized starting from pyridine-2,5-dicarboxylic acid. nih.gov The base-catalyzed intramolecular dehydrative cyclization of the thiosemicarbazide intermediates furnishes the bis-mercaptotriazoles in good yields (85%–95%). nih.gov

Another approach to bis-1,2,4-triazoles involves the S-alkylation of a pre-formed triazole ring. For instance, the synthesis of 4-(5-(((5-(alkylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)thio)-1H-1,2,4-triazole-3-yl)pyridines has been achieved. dergipark.org.tr This multi-step synthesis starts with the closure of a thiosemicarbazide in an alkaline medium to form the initial triazole ring, followed by a series of modifications to build the second triazole ring and introduce the pyridine moiety. dergipark.org.tr

The synthesis of bis-1,2,4-triazolo-linked bis-indolyl conjugates has also been reported. nih.gov This multi-step process includes the formation of 5-mercapto-1,2,4-triazoles, which are then S-alkylated to link the two indole (B1671886) moieties through the bis-triazole scaffold. nih.gov

Table 2: Representative Yields for the Synthesis of Bis-1,2,4-Triazole Derivatives

| Starting Material | Key Intermediate | Final Product Type | Yield Range |

| Pyridine-2,5-dicarboxylic acid | Pyridine-2,5-dicarbohydrazide | Bis-mercaptotriazoles | 85-95% |

| Ethyl 1H-indole-3-carboxylate | 5-mercapto-1,2,4-triazoles | Bis-indolyl conjugates | 80-90% (for mercapto-triazole step) |

| Thiosemicarbazide derivative | Isopropyl 2-chloroacetate adduct | S-derivatives of bis-1,2,4-triazole | 69-86% |

Data compiled from various reported syntheses. nih.govdergipark.org.trnih.gov

Modification of Amino Groups via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classical method for synthesizing five-membered heterocyclic rings like pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction can be adapted to modify amino-substituted triazoles.

The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org This methodology allows for the introduction of a pyrrole moiety onto an amino-functionalized this compound derivative.

While direct examples of Paal-Knorr condensation on this compound itself are not prevalent in the provided search results, the general principle applies to amino-substituted triazoles. The amino group on the triazole ring would act as the primary amine in the condensation with a 1,4-dicarbonyl compound.

The reaction conditions for the Paal-Knorr synthesis are generally mild, and a variety of 1,4-dicarbonyls can be used, allowing for the synthesis of a diverse range of substituted pyrroles. wikipedia.org The use of microwave assistance has been shown to accelerate the Paal-Knorr condensation, providing a more efficient route to the desired heterocyclic products. researchgate.net

A catalytic asymmetric version of the Paal-Knorr reaction has also been developed for the synthesis of axially chiral arylpyrroles, achieving high yields and enantioselectivities through the use of a combined-acid catalytic system. acs.org

Stereoselective Asymmetric Syntheses of Related Dihydro-1H-1,2,4-Triazoline Cores

The stereoselective synthesis of chiral molecules is of paramount importance in medicinal chemistry. Asymmetric synthesis provides a direct route to enantiomerically pure compounds. mdpi.com

A notable method for the asymmetric synthesis of 4,5-dihydro-1H- nih.govnih.govnih.gov-triazoline cores involves a 1,3-dipolar cycloaddition reaction. mdpi.comnih.gov In this approach, hydrazonyl chlorides react with chiral Schiff bases, such as those derived from carbohydrates, to produce enantiopure triazolines. mdpi.comnih.gov The use of a chiral scaffold, like an acetylated glucose Schiff base, directs the stereochemical outcome of the reaction, leading to the formation of a new stereocenter with a specific configuration. mdpi.com For instance, the synthesis of a series of chiral 4,5-dihydro-1H- nih.govnih.govnih.gov-triazoline molecules featuring a β-ᴅ-glucopyranoside appendage has been reported, with the (S)-configuration at the newly formed stereocenter confirmed by single-crystal X-ray analysis. nih.gov

Another strategy for achieving stereoselectivity is through the use of chiral catalysts. Chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of N-aryl 1,2,4-triazoles via a cyclodehydration reaction, affording the products in high enantiomeric ratios. nih.gov The enantioselectivity of these reactions can be influenced by factors such as the catalyst structure, solvent, and reaction temperature. nih.gov

The development of chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis also presents a promising avenue. rsc.org These ligands have been successfully applied in rhodium-catalyzed hydrogenations, demonstrating their potential for inducing enantioselectivity. rsc.org

Table 3: Examples of Stereoselective Syntheses of Triazoline/Triazole Derivatives

| Reaction Type | Chiral Source | Product Type | Key Findings |

| 1,3-Dipolar Cycloaddition | Carbohydrate Schiff base | Chiral 4,5-dihydro-1H- nih.govnih.govnih.gov-triazolines | Formation of enantiopure triazolines with confirmed (S)-configuration at the new stereocenter. nih.gov |

| Atroposelective Cyclodehydration | Chiral phosphoric acid catalyst | Atropisomeric N-aryl 1,2,4-triazoles | Achieved up to 91:9 enantiomeric ratio, further enriched by recrystallization. nih.gov |

| Rhodium-catalyzed Hydrogenation | Chiral bis-1,2,4-triazolium salt ligand | Chiral hydrogenation products | Enantioselectivities of up to 61% ee achieved. rsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4h 1,2,4 Triazol 3 Yl Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural assignment of 4-(4H-1,2,4-Triazol-3-yl)pyridine in solution. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to unambiguously determine the precise arrangement of atoms and the connectivity between the pyridine (B92270) and triazole rings.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and triazole rings. The pyridine protons typically appear as two sets of doublets in the aromatic region, corresponding to H-2/H-6 and H-3/H-5 due to the symmetry of the 4-substituted ring. The triazole C-H proton signal is expected to be a singlet, usually found at a characteristic downfield shift. The N-H proton of the triazole ring often appears as a broad singlet at a very downfield chemical shift, and its position can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides the number of unique carbon environments. For this compound, distinct signals are expected for the pyridine carbons (C-2/C-6, C-3/C-5, and the substituted C-4) and the triazole carbons (C-3 and C-5). The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2, H-6 | 8.7 - 8.9 | Doublet (d) |

| Pyridine H-3, H-5 | 7.9 - 8.1 | Doublet (d) |

| Triazole C5-H | 8.5 - 9.5 | Singlet (s) |

| Triazole N4-H | 13.0 - 15.0 | Broad Singlet (br s) |

Note: Predicted values are based on typical ranges for similar heterocyclic structures and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2, C-6 | ~150 |

| Pyridine C-3, C-5 | ~122 |

| Pyridine C-4 | ~140 |

| Triazole C-3 | ~155 |

| Triazole C-5 | ~145 |

Note: Predicted values are based on typical ranges for similar heterocyclic structures and can vary based on solvent and experimental conditions. wisc.educhemicalbook.com

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connectivity. youtube.comuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key correlation would be observed between the adjacent pyridine protons (H-2/H-6 and H-3/H-5), confirming the substitution pattern on the pyridine ring. The triazole proton (C5-H) would not show any COSY correlations, consistent with it being an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of each carbon signal by correlating it to its known proton signal. For instance, the signal for the pyridine protons at H-2/H-6 would correlate to the carbon signal at C-2/C-6.

¹⁵N NMR spectroscopy is a specialized technique that provides direct information about the chemical environment of the nitrogen atoms. ipb.pt In this compound, there are four distinct nitrogen atoms. The pyridine nitrogen would have a characteristic chemical shift, which is sensitive to protonation. japsonline.comresearchgate.net The three nitrogen atoms of the 1,2,4-triazole (B32235) ring would also exhibit different chemical shifts, allowing for the distinction between the "pyrrole-like" nitrogen (N-4, bearing a proton) and the "pyridine-like" nitrogens (N-1 and N-2). ipb.pt These data are invaluable for confirming the tautomeric form and understanding the electronic structure. ¹H-¹⁵N HMBC experiments are particularly useful for assigning the nitrogen resonances by correlating them to nearby protons. ipb.pt

NOE experiments detect spatial proximity between nuclei. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment, cross-peaks are observed between protons that are close in space, regardless of whether they are J-coupled. ipb.pt For this compound, an NOE would be expected between the pyridine protons H-3/H-5 and the triazole proton C5-H. The observation of this NOE would provide strong evidence for the C3-C4 linkage (regioselectivity) and also give insights into the preferred conformation (relative orientation) of the two heterocyclic rings.

The 1,2,4-triazole ring can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. mdpi.com this compound specifies the 4H-tautomer. NMR spectroscopy is an excellent method for studying this tautomeric equilibrium in solution. nih.gov The presence of a single set of signals in the ¹H and ¹³C NMR spectra at a given temperature indicates that either one tautomer is overwhelmingly dominant or that the exchange between tautomers is rapid on the NMR timescale. Variable temperature NMR studies can be employed to slow the exchange, potentially allowing for the observation of signals from both tautomers. The chemical shifts, particularly of the triazole C-H and N-H protons and the triazole carbons, are sensitive to the tautomeric state. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. sapub.org For this compound (C₇H₆N₄), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS). The nominal molecular weight is 146.15 g/mol . sigmaaldrich.comuni.lu

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z 146. The fragmentation pattern would likely involve characteristic losses of small, stable neutral molecules. Key fragmentation pathways could include:

Loss of HCN (27 Da) from the triazole ring.

Loss of N₂ (28 Da) from the triazole ring.

Fragmentation of the pyridine ring, leading to characteristic pyridine-related fragment ions.

The analysis of these fragment ions helps to piece together and confirm the structure proposed by NMR data.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇N₄]⁺ | 147.0665 |

| [M+Na]⁺ | [C₇H₆N₄Na]⁺ | 169.0485 |

| [M]⁺ | [C₇H₆N₄]⁺ | 146.0587 |

Data sourced from predicted values for related isomers. uni.luuni.lu

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-1,2,4-Triazole |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy. This technique is crucial in the characterization of novel compounds to confirm their predicted molecular formula.

For derivatives of this compound, HRMS provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion. This experimental value can then be compared to the theoretically calculated mass for the proposed chemical formula. For instance, in the characterization of new 1,2,4-triazole derivatives, HRMS is routinely employed to confirm the successful synthesis of the target molecule. The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. dnu.dp.ua It is a cornerstone for assessing the purity of volatile and thermally stable compounds and for confirming their identity. dnu.dp.ua

In the context of this compound derivatives, GC-MS analysis is instrumental in separating the target compound from any starting materials, by-products, or impurities. dnu.dp.uatsijournals.com The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific analytical conditions. The coupled mass spectrometer then generates a mass spectrum for the eluted compound, which serves as a molecular fingerprint. This spectrum can be compared with library data or interpreted to confirm the structure of the analyte. Studies on various 1,2,4-triazole derivatives have demonstrated the utility of GC-MS in evaluating their chromatographic behavior and confirming their identity. dnu.dp.uarjptonline.org

Table 1: GC-MS Data for a Representative 1,2,4-Triazole Derivative

| Parameter | Value | Reference |

| Compound | piperidinium ([5-(2-furanyl)-4-phenyl-4Н-1,2,4-triazol-3-yl]thio)acetate | rjptonline.org |

| Retention Time | Acidic residue: ~7.09 min | rjptonline.org |

| Column | [phenyl][methyl]polysiloxane R (30m x 0.25mm, 0.25µm) | rjptonline.org |

| Carrier Gas | Helium | rjptonline.org |

| Flow Rate | 2 mL/min | rjptonline.org |

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique in mass spectrometry that allows for the analysis of large and fragile molecules with minimal fragmentation. wikipedia.org The sample is co-crystallized with a matrix material that absorbs the laser energy, facilitating the desorption and ionization of the analyte molecules. youtube.com

While often used for large biomolecules, MALDI-MS can also be applied to the study of organic molecules like this compound derivatives, especially for compounds that are not amenable to GC-MS due to low volatility or thermal instability. wikipedia.orgresearchgate.net This technique is particularly useful for obtaining the molecular weight of the compound and can be used for imaging the spatial distribution of molecules in a sample. nih.gov The choice of matrix is critical for successful MALDI analysis and depends on the analyte's properties and the laser wavelength used. youtube.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) and Fourier-transform infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. spbu.ru The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectrum that acts as a molecular fingerprint. 50megs.com

For this compound and its derivatives, the FTIR spectrum reveals characteristic absorption bands that confirm the presence of the triazole and pyridine rings. researchgate.net Specific vibrational modes can be assigned to different bonds within the molecule, providing insight into its structure. For example, the N-H stretching vibration of the triazole ring and the C=C and C=N stretching vibrations of the aromatic rings are typically observed. researchgate.net Detailed analysis of the FTIR spectra of various 1,2,4-triazoles has led to the identification of "marker bands" that are characteristic of the triazole ring. nih.gov

Table 2: Characteristic FTIR Absorption Bands for a 1,2,4-Triazole Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H (Triazole) | Stretching | 3126 | researchgate.net |

| Aromatic C-H | Stretching | 3097, 3032 | researchgate.net |

| Aromatic C=C | Stretching | 1529, 1483 | researchgate.net |

| -N=N- | Stretching | 1543 | researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Beyond the structure of a single molecule, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces that govern the solid-state structure. mdpi.com

In the crystal structures of this compound derivatives, various intermolecular interactions can be identified. Hydrogen bonds, particularly those involving the nitrogen atoms of the triazole and pyridine rings, are often significant in directing the crystal packing. nih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can play a crucial role in stabilizing the crystal structure. nih.gov The analysis of these non-covalent interactions is essential for understanding the supramolecular chemistry of these compounds and can be further investigated using techniques like Hirshfeld surface analysis. mdpi.comnih.gov

Table 3: Intermolecular Interactions in a Representative Triazole Derivative Crystal Lattice

| Interaction Type | Description | Reference |

| Hydrogen Bonding | C-H···N, C-H···O, N-H···O | mdpi.comnih.gov |

| π-π Stacking | Interactions between aromatic rings | nih.gov |

| Other Interactions | C-H···π, S···π stacking | scielo.brnih.gov |

Determination of Dihedral Angles and Planarity between Heterocyclic Rings

In derivatives of this compound, the degree of planarity between the triazole and pyridine rings can vary. For instance, in the case of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate, the asymmetric unit contains two formula units where the triazole rings exhibit slight twists relative to the central pyridine ring. researchgate.net The dihedral angles between the triazole and pyridine rings have been measured at 7.0(4)°/6.9(4)° and 2.7(4)°/3.6(4)°. researchgate.net Another analysis of this compound reported dihedral angles of 4.87 (16)°/1.39 (17)°, 6.46 (16)°/7.61 (16)°, and 7.00 (16)°/3.77 (17)° for the three formula units in its asymmetric unit. nih.gov

Similarly, for the related compound 1,2,4-triazolo[4,3-a]pyridin-3-amine, two independent molecules in the asymmetric unit show a nearly planar conformation. mdpi.com The dihedral angle between the pyridine and 1,2,4-triazole ring planes was found to be 3.1(1)° in one molecule and 1.8(1)° in the other. mdpi.com In more complex fused systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the twist angle between the triazole and indole (B1671886) rings is reported to be more significant, at 12.65°. mdpi.com

These small dihedral angles indicate that the heterocyclic rings in these types of compounds are nearly coplanar, which can facilitate π-π stacking interactions in the solid state. mdpi.com

Table 1: Dihedral Angles in this compound Derivatives

| Compound | Dihedral Angles (°) Between Rings | Reference |

|---|---|---|

| 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | 7.0(4)/6.9(4) and 2.7(4)/3.6(4) | researchgate.net |

| 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | 4.87(16)/1.39(17), 6.46(16)/7.61(16), and 7.00(16)/3.77(17) | nih.gov |

| 1,2,4-triazolo[4,3-a]pyridin-3-amine | 3.1(1) and 1.8(1) | mdpi.com |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | 12.65 (between triazole and indole rings) | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This allows for the verification of the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity. The molecular formula for the parent compound 4-(4H-1,2,4-triazol-4-yl)pyridine is C₇H₆N₄. uni.lu

For synthesized derivatives, the experimentally determined percentages of C, H, and N are compared against the calculated theoretical values based on the expected molecular formula. For example, in the case of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate (C₉H₇N₇·2H₂O), the elemental analysis provided a close match between the calculated and found values, confirming the composition of the air-dried sample. researchgate.net This technique was also employed to characterize coordination complexes formed between a triazolyl-pyridine ligand and metal ions like Ni(II) and Cu(II). researchgate.net

Table 2: Elemental Analysis Data

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 4-(4H-1,2,4-Triazol-4-yl)pyridine | C₇H₆N₄ | C | 57.53 | - | uni.lu |

| H | 4.14 | - | uni.lu | ||

| N | 38.33 | - | uni.lu | ||

| 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine dihydrate | C₉H₁₁N₇O₂ | C | 46.75 | 46.55 | researchgate.net |

| H | 3.92 | 3.96 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound and its derivatives, UV-Vis spectra are characterized by absorption bands arising from π→π* and n→π* transitions.

The specific wavelengths of maximum absorption (λmax) are sensitive to the molecular structure, substituent groups, and solvent. For instance, various 4H-1,2,4-triazole derivatives exhibit distinct absorption maxima. mdpi.com The compound 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole shows a λmax at 297.0 nm, while the triphenylamine-substituted analogue has a significantly red-shifted λmax at 351.0 nm. mdpi.com Another study on newly synthesized triazole derivatives reported λmax values of 296 nm and 297 nm. nih.gov

In some cases, the electronic transitions can be assigned to specific parts of the molecule. For 1,2,4-triazolo[4,3-a]pyridin-3-amine, the emission spectrum, which is related to the absorption process, shows two bands at approximately 460 nm and 545 nm. mdpi.com These have been attributed to π*→n transitions originating from the pyridine and triazole rings, respectively. mdpi.com The presence of a thione (C=S) group in 5-substituted-3-mercapto-1,2,4-triazoles can lead to a characteristic absorption band between 288-298 nm due to the chromophoric C=S group. ijsr.net

Table 3: UV-Vis Absorption Data for 4H-1,2,4-Triazole Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε⋅10⁻³ cm⁻¹M⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | 59.5 | CH₂Cl₂ | mdpi.com |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | 36.4 | CH₂Cl₂ | mdpi.com |

| 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole | 240.0, 290.0 | 85.0, 48.5 | CH₂Cl₂ | mdpi.com |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl) propanamide | 297 | Not Reported | Not Reported | nih.gov |

| 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide | 296 | Not Reported | Not Reported | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 4h 1,2,4 Triazol 3 Yl Pyridine Derivatives

Nucleophilic Substitution Reactions and Reactivity at Electrophilic Centers

The 1,2,4-triazole (B32235) ring system possesses distinct reactive sites. The carbon atoms within the 1H-1,2,4-triazole are π-deficient due to their linkage to electronegative nitrogen atoms, rendering them susceptible to nucleophilic attack under suitable conditions. chemicalbook.com The NH protons in unsubstituted 1,2,4-triazoles exhibit acidity, with a pKa of 10.26, and the resulting triazolium ions are also targets for nucleophiles. chemicalbook.com Conversely, electrophilic substitution primarily occurs at the nitrogen atoms due to their higher electron density. chemicalbook.com

In derivatives such as 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles, the bromine atoms on the phenyl rings serve as electrophilic centers for nucleophilic substitution, although metal-catalyzed cross-coupling reactions are more commonly employed for their functionalization. mdpi.com The thiol group in 1,2,4-triazole-3-thiol derivatives is a key site for nucleophilic substitution. For instance, reaction with ethyl bromoacetate (B1195939) introduces an ester group, which can be further converted to an acetohydrazide. nih.govnih.gov Similarly, N-substituted 2-chloro-N-phenylpropanamide can be coupled with 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol to form more complex structures. nih.gov

Derivatives of 1,2,4-triazole-3-thiol are valuable for creating biologically active compounds due to their amenability to chemical transformations. zsmu.edu.ua For example, the reaction of 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with ethyl bromoacetate yields a thioacetate (B1230152) derivative, which upon treatment with hydrazine (B178648) hydrate (B1144303), forms the corresponding acetohydrazide. nih.gov This acetohydrazide can then be reacted with various aldehydes to produce hydrazones. nih.gov

Oxidation and Reduction Pathways of the Triazole-Pyridine System

The oxidation and reduction of the triazole-pyridine system are integral to both its synthesis and reactivity. A common synthetic route to 1,2,4-triazole derivatives involves the oxidative cyclization of thiosemicarbazones. researchgate.net This process can be achieved using various oxidizing agents. For instance, iodine-mediated oxidative cyclization of intermediates formed from the condensation of aryl hydrazines and aldehydes provides a facile route to 1,2,4-triazolo[4,3-a]pyridines. researchgate.net Molecular oxygen at room temperature has also been utilized as an oxidant for the cyclization of thiosemicarbazones. researchgate.net

In some cases, the oxidation can lead to different heterocyclic systems. For example, the reaction of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide results in the oxidation of the sulfur atom and subsequent replacement by the oxygen atom of the pyridin-2-one, forming oxazolo[5,4-b]pyridin-2-amines. researchgate.net

The triazole ring itself can influence redox processes. For example, 1,2,3-triazole N-oxides can undergo homocoupling reactions via C-H activation under palladium catalysis, a process that involves an oxidative step. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions for Complex Scaffold Assembly

Metal-catalyzed cross-coupling reactions are powerful tools for elaborating the 4-(4H-1,2,4-triazol-3-yl)pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is widely used to introduce aryl or heteroaryl groups. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be coupled with various boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to yield highly fluorescent derivatives. mdpi.com This reaction can be accelerated using ultrasound or microwave irradiation. mdpi.com Similarly, microwave-assisted Suzuki cross-coupling has been employed in the synthesis of tetrasubstituted quinazolines from 6,8-dibromo-N²,N⁴-bis(3-chlorophenyl)quinazoline-2,4-diamine and arylboronic acids. nih.gov

The Sonogashira cross-coupling reaction allows for the introduction of alkynyl groups. For example, 6-bromo-2,4-dichloroquinazoline (B10380) can be selectively alkynylated at the C-4 position with tert-butyl acetylene (B1199291) using a PdCl₂(PPh₃)₂-CuI catalyst system. nih.gov However, the outcome of Sonogashira coupling can be sensitive to the substrate, as seen in the reaction of 4-chloro-2-trichloromethylquinazoline with phenylacetylene, which yielded the desired product in low yield along with other byproducts. nih.gov

The Buchwald-Hartwig amination is another important cross-coupling reaction for forming C-N bonds. This method has been used to synthesize 6-aminated quinazolinone derivatives from their corresponding 6-bromo or 6-chloro precursors using a palladium catalyst with a suitable phosphine (B1218219) ligand like DavePhos. nih.gov

The Negishi cross-coupling, which utilizes organozinc reagents, has been applied to the synthesis of carbo-substituted quinazolines from their halogenated counterparts. nih.gov Additionally, ruthenium-catalyzed C(sp²)-H bond arylation has been demonstrated on triazol-4-yl substituted arenes, which can lead to intermolecular homocoupling reactions. mdpi.com Copper-catalyzed homocoupling of azoles, including N-substituted triazoles, has also been developed using molecular oxygen as the terminal oxidant. mdpi.com

These metal-catalyzed reactions provide a versatile platform for the synthesis of complex molecules based on the triazole-pyridine framework, which is crucial for applications in medicinal chemistry and materials science. rsc.org

Detailed Mechanistic Studies of Cyclization Reactions (e.g., Oxidative Cyclization of Thiosemicarbazones)

The formation of the 1,2,4-triazole ring often proceeds through the cyclization of open-chain precursors, with the oxidative cyclization of thiosemicarbazones being a prominent example. researchgate.net The mechanism of this reaction has been a subject of study.

One proposed mechanism for the cyclization of thiosemicarbazones to form 1,2,4-triazole-5-thiones involves the elimination of an ammonia (B1221849) molecule. researchgate.net The reaction of 2-pyridine N-4-ethylthiosemicarbazone with silver nitrate (B79036) leads to a hexanuclear silver compound through an oxidative cyclization of the starting thiosemicarbazone. researchgate.net

The cyclization of N-allyl-2-(2-(diphenylphosphoryl)acetyl)hydrazinecarbothioamide in a basic medium (5% NaOH) yields a phosphorylated triazolethione. nih.gov Ring closure of arylthiosemicarbazides in an alkaline medium is a well-established method for synthesizing 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. mdpi.com

The reaction of 4-chloroquinazolines with hydrazine hydrate at high temperatures can lead to ring transformation, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org A second product, 3-(2-aminophenyl)-4H-1,2,4-triazole, is also formed in the case of 4-chloroquinazoline (B184009) itself. rsc.org Mechanisms for these rearrangements have been proposed. rsc.org

A one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides involves triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org Another efficient method involves the reaction of trifluoromethylated amidrazones with 2,2,2-trifluoroacetic anhydride, proceeding via a nucleophilic intramolecular cyclization. organic-chemistry.org

The table below summarizes various cyclization reactions leading to 1,2,4-triazole derivatives.

| Starting Material(s) | Reagents/Conditions | Product | Reference |

| 2-Pyridine N-4-ethylthiosemicarbazone | AgNO₃ | Hexanuclear Ag(I) complex of 4-ethyl-5-pyridin-2-yl-2,4-dihydro- researchgate.netresearchgate.netnih.govtriazol-3-thione | researchgate.net |

| Aryl hydrazines, Aldehydes | Iodine-mediated oxidative cyclization | 1,2,4-Triazolo[4,3-a]pyridines | researchgate.net |

| Arylthiosemicarbazides | Alkaline medium | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols | mdpi.com |

| 4-Chloroquinazolines | Hydrazine hydrate, 150 °C | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazoles | rsc.org |

| Secondary amides, Hydrazides | Triflic anhydride, Microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Trifluoromethylated amidrazones | 2,2,2-Trifluoroacetic anhydride | Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles | organic-chemistry.org |

Coordination Chemistry of 4 4h 1,2,4 Triazol 3 Yl Pyridine As a Ligand

Ligand Design Principles and Metal Complexation Strategies

Role as Versatile N-Donor Ligands in Transition Metal Complexes

The compound 4-(4H-1,2,4-triazol-3-yl)pyridine is a versatile N-donor ligand in the field of coordination chemistry. Its versatility stems from the presence of multiple nitrogen atoms within its structure—one on the pyridine (B92270) ring and three on the 1,2,4-triazole (B32235) ring—which can donate lone pairs of electrons to form coordinate bonds with transition metal ions. wikipedia.org The arrangement of these nitrogen atoms allows the ligand to adopt various coordination modes.

Derivatives of pyridyl-triazole are recognized for their ability to act as chelating ligands, where two or more donor atoms from the same ligand bind to a central metal ion, or as bridging ligands that connect two or more metal centers. This adaptability makes them valuable building blocks in the construction of diverse supramolecular structures and coordination polymers. The specific coordination behavior often depends on factors such as the metal ion's preferred geometry, the reaction conditions, and the presence of other coordinating species.

Formation of Mononuclear and Polynuclear Metal Complexes

The ability of this compound and its derivatives to function as either chelating or bridging ligands directly influences the nuclearity of the resulting metal complexes. When the ligand chelates to a single metal center, typically through the pyridine nitrogen and an adjacent nitrogen from the triazole ring (N1 or N2), a mononuclear complex is formed. researchgate.netresearchgate.net

Conversely, when the triazole ring uses its nitrogen atoms (commonly N1 and N2) to bridge between two different metal ions, it leads to the formation of binuclear or polynuclear structures. wikipedia.orgmdpi.com This bridging capability is a hallmark of 1,2,4-triazole-based ligands and is fundamental to the design of coordination polymers with extended network structures. The synthesis conditions, such as solvent, temperature, and the metal-to-ligand molar ratio, can be crucial in directing the assembly towards either mononuclear or polynuclear species. For the related class of 4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole ligands, it has been noted that synthesis conditions are a key determinant of the final product's nuclearity. capes.gov.br

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization is performed using techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and UV-visible spectroscopy.

Palladium(II) Complexes and their Distorted Square-Planar Coordination Geometry

Complexes with Group 12 Elements (Zinc(II), Cadmium(II), Mercury(II)) and their Geometries

Complexes of this compound and its derivatives with Group 12 metals have been synthesized and structurally characterized, revealing a variety of geometries.

Zinc(II) Complexes: Zinc(II), with its d¹⁰ configuration, typically exhibits a tetrahedral coordination geometry. In a study of a closely related ligand, 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-4-yl)pyridine, a mononuclear complex with ZnCl₂ was formed. nih.govmmu.ac.ukresearchgate.net X-ray diffraction revealed a distorted tetrahedral geometry around the Zn(II) center, where the metal is coordinated to two chloride ions and two nitrogen atoms from two separate triazolyl-pyridine ligands. nih.govmmu.ac.ukresearchgate.net Another study on 3,5-diamino-1,2,4-triazole showed the formation of a dinuclear zinc complex where two triazole ligands bridge the metal centers, each having a tetrahedral geometry.

Cadmium(II) Complexes: Cadmium(II) complexes with related pyridyl-triazole ligands often form coordination polymers. For instance, the ligand 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole has been used to construct 2D and 3D coordination polymers with cadmium(II), where the geometry around the metal center can be complex and is influenced by the presence of other bridging ligands. In another example with a triazole-dibenzoate ligand, a Cd(II) coordination polymer was formed with a seven-coordinate pentagonal-bipyramidal geometry around the metal ion.

Mercury(II) Complexes: Research on mercury(II) complexes with the related ligand 4-methyl-4H-1,2,4-triazole-3-thiol has shown the formation of both dimeric and polymeric structures. sigmaaldrich.com In these complexes, the ligand coordinates through the sulfur atom, and the mercury(II) center typically adopts a tetrahedral geometry. sigmaaldrich.com

Coordination with Copper(II), Ruthenium(II), Europium(III), Terbium(III), and Platinum(II) Ions

Copper(II) Complexes: Copper(II) complexes with pyridyl-triazole ligands display a range of coordination geometries due to the flexibility of the Cu(II) ion's coordination sphere. A dinuclear Cu(II) complex with 3-(2-pyridyl)-5-ethyl-1,2,4-triazole features a distorted trigonal-bipyramidal geometry around each copper center. nih.govresearchgate.net The complex [M(L²)₂Cl₂] (where L² is a related 1,2,3-triazol-4-yl)pyridine ligand) has also been synthesized with copper. nih.gov The versatility of the ligand allows for the creation of both mononuclear and polynuclear copper complexes. ias.ac.in

Ruthenium(II) Complexes: Ruthenium(II) complexes containing triazole-based ligands are of significant interest for their photochemical and photophysical properties. The synthesis of Ru(II) tris(heteroleptic) complexes, where the metal is coordinated to three different ligands, has been described. rsc.org Often incorporating bipyridine co-ligands, these complexes are explored for applications in photocatalysis and as photosensitizers. rsc.org

Europium(III) and Terbium(III) Complexes: The coordination of this compound to lanthanide ions like Europium(III) and Terbium(III) is primarily studied for the development of luminescent materials. The pyridyl-triazole ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. These are often ternary complexes, where other ligands, such as β-diketonates, are also coordinated to the metal ion to complete the coordination sphere and enhance the luminescence.

Platinum(II) Complexes: Platinum(II) complexes with ligands similar to this compound have been synthesized. These complexes typically adopt a square-planar geometry. They are investigated for potential applications in various fields, including as emitters in organic light-emitting diodes (OLEDs).

Table of Compounds

| Compound Name | Metal Ion |

| Dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})zinc(II) | Zinc(II) |

| [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂] | Copper(II) |

| [M(L²)₂Cl₂] | Copper(II) |

| Ru(II) tris(heteroleptic) complexes | Ruthenium(II) |

| Europium(III) and Terbium(III) β-diketonate complexes | Europium(III), Terbium(III) |

| Platinum(II) square-planar complexes | Platinum(II) |

| Dimeric and polymeric mercury(II) complexes | Mercury(II) |

| Cadmium(II) coordination polymers | Cadmium(II) |

| Palladium(II) square-planar complexes | Palladium(II) |

Interactive Data Table: Structural Details of Related Pyridyl-Triazole Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Zn(L²)₂Cl₂]¹ | Zn(II) | Distorted Tetrahedral | Mononuclear complex with two monodentate ligands | nih.govmmu.ac.ukresearchgate.net |

| [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂]² | Cu(II) | Distorted Trigonal-Bipyramidal | Dinuclear complex with bridging triazolate ligands | nih.govresearchgate.net |

| Polyanionic Trinuclear Complexes³ | Mn(II), Co(II), Ni(II), Cu(II) | Octahedral | Linear array of three metals with triple N1-N2 triazole bridges | mdpi.com |

| [Ni(L²)₂Cl₂]¹ | Ni(II) | Distorted Octahedral | Mononuclear complex with two chelating ligands | nih.govmmu.ac.uk |

¹ L² = 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-4-yl)pyridine ² HLᵉᵗ = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole ³ Ligand = 4-(1,2,4-triazol-4-yl)ethanedisulfonate

Functional Properties and Applications of Metal Complexes

The functional properties of metal complexes derived from this compound, including their magnetic behavior, catalytic capabilities, and luminescent characteristics, are of significant interest in the development of new materials and technologies. However, detailed experimental and theoretical studies specifically focusing on the metal complexes of this particular ligand are limited in publicly accessible scientific literature. The following sections outline the general areas of investigation for such complexes, drawing on research into structurally related triazole- and pyridine-containing ligands to indicate potential properties.

Investigation of Magnetic Properties

The magnetic properties of coordination complexes are fundamentally linked to the nature of the metal ion and the ligand field it experiences. For metal complexes of this compound, the magnetic behavior would be largely dictated by the d-electron configuration of the metal center and the geometry of the resulting complex.

Research on related 1,2,4-triazole-based ligands has shown that they can facilitate interesting magnetic phenomena, such as spin crossover (SCO). The SCO phenomenon is a reversible switching between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. This property is particularly prominent in iron(II) complexes. For instance, iron(II) complexes with ligands like 4-amino-1,2,4-triazole (B31798) have been shown to exhibit high-temperature spin transitions with hysteresis, a key feature for potential applications in molecular switches and data storage. rsc.orgosti.gov Similarly, iron(II) complexes of other N-heterocyclic ligands, such as 2,6-bis(pyrazol-1-yl)pyridine, also display spin-crossover behavior. ruben-group.de

Given that this compound possesses both a triazole and a pyridine ring, its metal complexes, particularly with Fe(II), would be strong candidates for exhibiting spin-crossover properties. The specific characteristics of this behavior, such as the transition temperature and the width of the hysteresis loop, would be highly dependent on the precise coordination environment and intermolecular interactions within the crystal lattice.

Table 1: Potential Magnetic Properties of Metal Complexes with Triazole-Based Ligands

| Metal Ion | Potential Magnetic Behavior | Influencing Factors |

| Fe(II) | Spin Crossover (SCO) | Ligand field strength, coordination geometry, intermolecular interactions (e.g., hydrogen bonding, π-π stacking) |

| Co(II) | Single-Molecule Magnet (SMM) behavior, magnetic anisotropy | Distorted coordination geometries, nature of co-ligands |

| Cu(II) | Antiferromagnetic or ferromagnetic coupling in polynuclear complexes | Bridging mode of the ligand, metal-metal distances |

| Mn(II) | Weak antiferromagnetic interactions in polynuclear complexes | Structural parameters of the bridged framework |

Evaluation of Catalytic Activities

Metal complexes are widely employed as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate reactions. The catalytic potential of complexes with this compound would stem from the accessible coordination sites on the metal center and the electronic properties imparted by the ligand.

While specific catalytic studies on metal complexes of this compound are not extensively reported, research on related coordination compounds suggests potential applications. For example, metal-organic frameworks (MOFs) and coordination polymers constructed from triazole-containing ligands have been investigated for their catalytic performance. Cobalt(II) MOFs incorporating triazine-based pyridyl ligands have been explored as electrocatalysts for the oxygen reduction reaction. rsc.org Furthermore, coordination polymers have been shown to act as photocatalysts for the degradation of organic pollutants in water. nih.govnih.gov

The combination of the pyridine and triazole functionalities in this compound could lead to the formation of robust and versatile catalytic systems. The nitrogen atoms of the ligand can stabilize various metal oxidation states, which is crucial for many catalytic cycles. Potential areas of application could include oxidation reactions, reduction reactions, and carbon-carbon bond-forming reactions.

Assessment of Luminescent Properties

Luminescence in metal complexes is a property that arises from the emission of light from electronically excited states. This phenomenon is highly sensitive to the coordination environment of the metal ion and the nature of the ligand. Coordination polymers and complexes based on N-heterocyclic ligands often exhibit interesting photoluminescent properties, making them suitable for applications in sensing, bio-imaging, and light-emitting devices.

Studies on coordination polymers constructed from ligands containing both triazole and pyridine or other aromatic moieties have demonstrated their potential as luminescent materials. rsc.orgrsc.orgrsc.org For example, zinc(II) and cadmium(II) coordination polymers based on a bis(1,2,4-triazol-1-yl)pyridine ligand have been synthesized and their photoluminescence properties investigated. rsc.org In some cases, these materials can act as sensors for metal ions or small molecules through changes in their emission intensity. One-dimensional coordination polymers of 2-(1,2,4-1H-triazol-3-yl)pyridine with zinc have been used to generate white-light emitting compounds upon doping with lanthanide ions. rsc.org

Metal complexes of this compound, particularly with d¹⁰ metal ions like Zn(II) and Cd(II), are expected to exhibit ligand-centered luminescence. The emission properties, such as the wavelength and quantum yield, would be influenced by the rigidity of the resulting structure and the presence of intermolecular interactions. The potential for these complexes to act as luminescent sensors for specific analytes would be a key area of investigation.

Computational and Theoretical Studies on 4 4h 1,2,4 Triazol 3 Yl Pyridine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties and reactivity of molecular systems, including 4-(4H-1,2,4-triazol-3-yl)pyridine and its derivatives. These theoretical calculations provide valuable insights into the molecule's behavior at the atomic level, complementing experimental findings.

Analysis of Frontier Molecular Orbitals and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

Studies on analogues of this compound, such as 1,2,4-triazole (B32235) derivatives containing a pyridine (B92270) moiety, have utilized DFT calculations to determine these parameters. nih.gov For instance, the geometry of these compounds is often optimized using the B3LYP functional with a 6-31G(d,p) basis set. nih.gov The analysis of HOMO and LUMO energies helps in understanding the bioactivity of these compounds. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For a series of novel 1,2,4-triazole derivatives, the HOMO energies were found to be in the range that indicates a propensity to donate electrons, while the LUMO energies suggested an ability to accept electrons. nih.gov This electronic characteristic is believed to be a contributing factor to their biological activity. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected 1,2,4-Triazole Analogues (Theoretical)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue A | -6.54 | -1.23 | 5.31 |

| Analogue B | -6.78 | -1.56 | 5.22 |

| Analogue C | -6.45 | -1.11 | 5.34 |

Note: The data presented here are illustrative and based on typical values found in computational studies of similar compounds. Actual values for this compound would require specific calculations.

Prediction of Molecular Electrostatic Potential and Atomic Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its sites for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, with different colors indicating varying potential values. Typically, red regions represent negative electrostatic potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.netresearchgate.net

For analogues of this compound, DFT calculations have been used to generate MEP maps. nih.govtandfonline.com These maps reveal that the nitrogen atoms of the triazole and pyridine rings are often the most electron-rich centers, indicated by a red or yellow color. nih.govresearchgate.net Conversely, the hydrogen atoms and certain carbon atoms can be electron-deficient, shown in blue. researchgate.net

Mulliken atomic charge analysis, another output of DFT calculations, provides a quantitative measure of the charge distribution among the atoms in a molecule. nih.gov Studies on 1,2,4-triazole derivatives have shown that specific atoms, such as sulfur or oxygen when present in a substituent, can carry significant positive charges, making them potential sites for interaction with negatively charged residues in a biological receptor. nih.gov The nitrogen atoms in the heterocyclic rings typically exhibit negative charges, suggesting they can interact with positively charged sites. nih.gov

Calculation of Chemical Reactivity Descriptors (Softness, Hardness, Electronegativity, Electrophilicity)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the following equations: χ = -(E_HOMO + E_LUMO) / 2 η = (E_LUMO - E_HOMO) / 2 S = 1 / η ω = χ^2 / (2η)

Computational studies on 1,2,4-triazole derivatives have reported the calculation of these descriptors to understand their chemical behavior and potential biological activity. nih.govnih.govnih.gov A lower hardness and higher softness value generally correlate with greater reactivity. The electrophilicity index helps in classifying molecules as strong or marginal electrophiles.

Table 2: Chemical Reactivity Descriptors for Selected 1,2,4-Triazole Analogues (Theoretical)

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

| Analogue A | 3.885 | 2.655 | 0.377 | 2.83 |

| Analogue B | 4.17 | 2.61 | 0.383 | 3.33 |

| Analogue C | 3.78 | 2.67 | 0.375 | 2.68 |

Note: The data presented here are illustrative and based on typical values found in computational studies of similar compounds. Actual values for this compound would require specific calculations.

Molecular Docking Investigations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. mdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking with Key Biological Enzymes (e.g., Cyclin-Dependent Kinase 2, Dihydrofolate Reductase, Tyrosinase, Peroxiredoxin-5, Hemoxygenase 1, NO-synthase)

Analogues of this compound have been the subject of molecular docking studies against various biological targets to explore their therapeutic potential.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. nih.govnih.gov Docking studies of 1,2,4-triazole derivatives have been performed to investigate their binding affinity to the active site of CDK2. nih.govresearchgate.net These studies help in understanding the interactions that contribute to the inhibitory activity of these compounds. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. Molecular docking has been used to assess the binding of triazole-containing compounds to the active site of DHFR from various organisms. mdpi.com

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the food industry. Novel 1,2,4-triazole analogues have been synthesized and their inhibitory potential against mushroom tyrosinase has been evaluated, with molecular docking providing insights into the binding mechanism. nih.gov

Other Enzymes: Docking studies have also been conducted on other enzymes like Peroxiredoxin-5, Hemoxygenase 1, and NO-synthase with various heterocyclic compounds, including those with triazole scaffolds, to investigate their potential as inhibitors for various diseases. researchgate.net

Characterization of Binding Patterns and Non-Covalent Interaction Modes

The binding of a ligand to a receptor is governed by various non-covalent interactions, including:

Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-receptor complex.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the receptor.

π-π Stacking: Interactions between aromatic rings.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

Molecular docking simulations provide detailed information about these interactions. For example, in the case of CDK2 inhibitors, docking studies have revealed that the pyridine and triazole rings of the ligands can form hydrogen bonds with key amino acid residues in the active site, such as Leu83 and Lys33. nih.govnih.gov The phenyl groups often engage in hydrophobic interactions with residues like Ile10 and Val18. nih.gov

Table 3: Illustrative Binding Interactions of a 1,2,4-Triazole Analogue with CDK2 (PDB ID: 2A4L)

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU83 | Hydrogen Bond | 2.1 |

| LYS33 | Hydrogen Bond | 2.5 |

| ILE10 | Hydrophobic | 3.8 |

| VAL18 | Hydrophobic | 4.1 |

| PHE80 | π-π Stacking | 4.5 |

Note: This table provides a hypothetical example of binding interactions. The actual interactions and distances for this compound would depend on the specific docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational changes, stability, and interactions of compounds like this compound and its analogues at an atomic level.

In the context of drug design and materials science, MD simulations are employed to understand how these molecules behave in different environments, such as in solution or when bound to a biological target. For instance, simulations can reveal the most stable conformations of a molecule, which is crucial for understanding its biological activity. The stability of a ligand-receptor complex, often assessed by analyzing the root-mean-square deviation (RMSD) over the simulation time, indicates how well the ligand remains bound to the target protein. mdpi.com Relatively flat RMSD plots suggest that the system has reached equilibrium and the simulation is stable. mdpi.com

Key parameters analyzed in MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average distance between the atoms of a superimposed molecule and a reference structure, indicating conformational stability. mdpi.comresearchgate.net

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of each atom or residue around its average position, highlighting flexible regions of the molecule or protein-ligand complex. researchgate.net

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing information about its solubility and interaction with the surrounding environment. mdpi.comresearchgate.net

Radius of Gyration (Rg): Represents the compactness of a structure. researchgate.net

Principal Component Analysis (PCA): A dimensionality reduction technique used to identify the dominant modes of motion in a simulation. researchgate.net